molecular formula C17H28N2O2 B11519409 2-hydroxy-2-pentyl-N-(pyridin-2-yl)heptanamide

2-hydroxy-2-pentyl-N-(pyridin-2-yl)heptanamide

Cat. No.: B11519409
M. Wt: 292.4 g/mol
InChI Key: KJNSQHCWXTYOAQ-UHFFFAOYSA-N
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Description

2-hydroxy-2-pentyl-N-(pyridin-2-yl)heptanamide is an organic compound with the molecular formula C17H28N2O2 It is a member of the amide family, characterized by the presence of a hydroxyl group, a pentyl chain, and a pyridinyl group attached to a heptanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-pentyl-N-(pyridin-2-yl)heptanamide typically involves the reaction of a heptanamide derivative with a pyridinyl compound under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine. The reaction is carried out in toluene, with iodine and tert-butyl hydroperoxide (TBHP) promoting the cleavage of carbon-carbon bonds . This method is advantageous due to its mild and metal-free conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-pentyl-N-(pyridin-2-yl)heptanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The pyridinyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

2-hydroxy-2-pentyl-N-(pyridin-2-yl)heptanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-pentyl-N-(pyridin-2-yl)heptanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N-(pyridin-2-yl)benzamide: Similar structure but with a benzamide backbone.

    2-(pyridin-2-yl)propanenitrile: Contains a nitrile group instead of an amide.

    3-bromoimidazo[1,2-a]pyridine: Contains an imidazo[1,2-a]pyridine ring system.

Uniqueness

2-hydroxy-2-pentyl-N-(pyridin-2-yl)heptanamide is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxyl group and a pyridinyl group attached to a heptanamide backbone provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-hydroxy-2-pentyl-N-pyridin-2-ylheptanamide

InChI

InChI=1S/C17H28N2O2/c1-3-5-8-12-17(21,13-9-6-4-2)16(20)19-15-11-7-10-14-18-15/h7,10-11,14,21H,3-6,8-9,12-13H2,1-2H3,(H,18,19,20)

InChI Key

KJNSQHCWXTYOAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(C(=O)NC1=CC=CC=N1)O

Origin of Product

United States

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